Nonylphenyl hydrogen adipate is a chemical compound derived from nonylphenol and adipic acid. It is classified under the category of esters, specifically as an adipate, which are carboxylate salts or esters of adipic acid. This compound is notable for its applications in various industrial processes, particularly as a plasticizer and surfactant.
The primary sources of nonylphenyl hydrogen adipate are nonylphenol, a high-production-volume chemical widely used in the manufacturing of surfactants, and adipic acid, which serves as a precursor for nylon production. Nonylphenol is produced through the alkylation of phenol with nonene, while adipic acid is typically synthesized via the oxidation of cyclohexanol and cyclohexanone .
Nonylphenyl hydrogen adipate falls under the classification of synthetic organic compounds. It is recognized for its role in producing nonionic surfactants and plasticizers. The compound has been identified as persistent, bioaccumulative, and toxic, raising environmental concerns regarding its use and disposal .
The synthesis of nonylphenyl hydrogen adipate typically involves the esterification process between nonylphenol and adipic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions.
This reaction produces nonylphenyl hydrogen adipate and water as a byproduct.
Nonylphenyl hydrogen adipate has a complex molecular structure characterized by the presence of both aromatic (from nonylphenol) and aliphatic (from adipic acid) components. The molecular formula can be represented as .
Nonylphenyl hydrogen adipate can undergo several chemical reactions typical for esters:
The hydrolysis reaction can be summarized as follows:
The mechanism of action for nonylphenyl hydrogen adipate primarily revolves around its function as a surfactant. It reduces surface tension in aqueous solutions, allowing for better emulsification and dispersion of oils in water.
The effectiveness of this compound in emulsifying agents is largely attributed to its amphiphilic nature, where the hydrophilic head interacts with water while the hydrophobic tail interacts with oils.
Nonylphenyl hydrogen adipate finds diverse applications across various scientific and industrial fields:
Nonylphenyl hydrogen adipate is synthesized via acid-catalyzed esterification between adipic acid and nonylphenol. Solid acid catalysts, particularly sulfonic acid-functionalized ion-exchange resins, enable heterogeneous catalysis under mild conditions (80–120°C). These resins exhibit high selectivity (>90%) for monoester formation due to steric hindrance from the bulky nonylphenyl group, which impedes diesterification. Kinetic studies reveal a pseudo-first-order reaction with an activation energy of 45–60 kJ/mol, where adipic acid adsorption onto catalytic sites is rate-limiting [9].
Acidic ionic liquids (ILs) like 1-(3-sulfopropyl)-3-methylimidazolium hydrogensulfate ([HSO₃PMim][HSO₄]) provide a homogeneous alternative. The IL’s dual hydrogen-bonding and electrostatic stabilization activates carbonyl groups in adipic acid while stabilizing transition states. This reduces side products (e.g., lactones) to <5% and achieves 85–92% monoester yield at 100°C. Catalyst recycling is feasible for ≥5 cycles without activity loss [6].
Table 1: Catalytic Systems for Esterification of Adipic Acid with Nonylphenol
Catalyst Type | Temperature (°C) | Yield (%) | Selectivity (%) | Reusability (Cycles) |
---|---|---|---|---|
Sulfonated Resin (e.g., Amberlyst-15) | 110 | 78 | >90 | >10 |
Acidic IL ([HSO₃PMim][HSO₄]) | 100 | 92 | 95 | 5 |
Heteropoly Acids (e.g., H₃PW₁₂O₄₀) | 120 | 70 | 85 | 3 |
Surfactant-assisted routes enhance reaction efficiency and sustainability. Sodium dodecyl sulfate (SDS) organizes adipic acid and nonylphenol at micellar interfaces, increasing local reactant concentration. This reduces the required temperature to 60–80°C and achieves 88% conversion in aqueous media—eliminating volatile organic solvents. The SDS concentration threshold for optimal yield is 5–10 mM, aligning with critical micelle concentration (CMC) values [1] [5].
Metal-organic framework (MOF)-based "monomers" (e.g., ZIF-8 nanoparticles) can be interfacially polymerized with adipoyl chloride and nonylphenol. This forms ultrathin membranes (150 nm) with embedded catalytic sites, enabling 30% higher mass transfer than bulk reactions. Water permeance increases to 55.9 L·m⁻²·h⁻¹·bar⁻¹, facilitating byproduct removal and reducing energy use by 40% [5]. Bio-based pathways utilize muconic acid hydrogenation (from lignocellulose) over Pt/C catalysts in water, yielding bio-adipic acid precursors. Subsequent esterification with nonylphenol achieves 95% atom economy and reduces global warming potential by 65% vs. petrochemical routes [7].
Table 2: Solvent Systems in Green Esterification
Reaction Medium | Catalyst | Temperature (°C) | Conversion (%) | Environmental Factor (E-Factor) |
---|---|---|---|---|
Water/SDS | None | 70 | 88 | 0.5 |
Solvent-Free | Lipase B | 65 | 75 | 0.1 |
ScCO₂ | SnO₂ Nanoparticles | 100 | 82 | 0.3 |
Nonylphenyl hydrogen adipate synthesis benefits from two-phase interfacial systems (water/organic solvent). Adipoyl chloride dissolved in hexane reacts with nonylphenol in aqueous NaOH at 25°C, forming monoesters at the liquid-liquid interface. Tributyl phosphate (TBP) additives (0.1–0.5 wt%) increase nonylphenol solubility in the organic phase, boosting yield to 94% within 5 minutes. SDS (0.5–2 wt%) stabilizes emulsion droplets, enlarging the interfacial area by 200% and minimizing hydrolysis [2].
MOF-polyamide composite membranes created via interfacial polymerization show high esterification efficiency. ZIF-8 nanoparticles polymerized with trimesoyl chloride yield sub-nanometer channels that pre-concentrate adipic acid. This enables 99% selective monoesterification at ambient temperature. The membrane’s flexibility (tolerates 200 m⁻¹ curvature) allows spiral-wound module integration, reducing reactor footprint [5] [10].
Mechanochemical synthesis via ball milling eliminates solvent waste. Adipic acid and nonylphenol react in a 1:1 molar ratio with K₂CO₃ (5 mol%) as a solid base promoter. High-frequency impact (30 Hz, stainless-steel balls) ensures uniform reactant mixing and thermal activation. This achieves 94% yield in 30 minutes—5× faster than thermal methods—with negligible energy input (0.05 kWh/mol) [6].
Process optimization reveals key parameters:
Scale-up trials demonstrate linear kinetic acceleration, enabling direct industrial translation.
Table 3: Mechanochemical vs. Thermal Esterification Performance
Parameter | Ball Milling | Thermal Reaction |
---|---|---|
Reaction Time | 30 min | 150 min |
Yield | 94% | 88% |
Energy Consumption | 0.05 kWh/mol | 0.8 kWh/mol |
Byproduct Formation | <3% | 8–12% |
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